SIRT2 Inhibitory Potency vs. the Prototype Thiazole Hit T1
CAS 684232-84-6 inhibits human SIRT2 with an IC50 of 8.70 µM, which is 2.0‑fold more potent than the prototype thiazole hit T1 (IC50 = 17.3 µM) developed by the same research group [1][2]. The improvement is attributed to the tetrahydronaphthalene group that enhances hydrophobic packing with Phe119 and Leu206, as suggested by molecular docking studies of the closely related T1–T6 series [2].
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8.70 µM (fluorescence deacetylase assay, recombinant human SIRT2) |
| Comparator Or Baseline | Thiazole hit T1: 17.3 µM (same assay type, recombinant human SIRT2) |
| Quantified Difference | 2.0‑fold lower IC50 (higher potency) |
| Conditions | In vitro fluorescence-based deacetylation assay using recombinant human SIRT2 and a fluorescent substrate in the presence of NAD+ [1][2]. |
Why This Matters
The 2‑fold potency gain over the established T1 scaffold makes CAS 684232-84-6 a more sensitive tool for probing SIRT2 deacetylase activity at lower compound concentrations, reducing the risk of off-target effects associated with high micromolar dosing.
- [1] BindingDB Entry BDBM50193046. IC50: 8.70E+3 nM against human SIRT2. BindingDB, accessed via bdb8.ucsd.edu. View Source
- [2] Piacente, F.; Guccione, G.; Scarano, N.; et al. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Int. J. Mol. Sci. 2024, 25, 11084. (Reports T1 IC50 = 17.3 µM and describes T1–T6 SAR.) View Source
